Jak/hdac-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Jak/hdac-IN-1, also known as HDAC/JAK/BRD4-IN-1, is a potent triple inhibitor of HDAC, JAK, and BRD4 . It has been shown to inhibit cell growth and induce apoptosis in MDA-MB-231 cells, demonstrating anticancer activity .

Molecular Structure Analysis

This compound has a molecular weight of 448.52 and a formula of C24H28N6O3 . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 448.52 and a formula of C24H28N6O3 . It is soluble in DMSO .Scientific Research Applications

Cancer Therapy : Jak/hdac-IN-1 has been identified as a promising compound for cancer therapy. It merges the core features of ruxolitinib, a JAK1/2 inhibitor, with the HDAC inhibitor vorinostat, resulting in molecules that are bispecific targeted JAK/HDAC inhibitors. This dual inhibition can block multiple oncogenic pathways with a single molecule, simplifying treatment regimes and exhibiting broad cellular antiproliferative potency (Yao et al., 2017).

Hematological Malignancies : Research has shown that this compound derivatives possess potent and balanced activities against JAK2 and HDAC6, showing improved antiproliferative and proapoptotic activities over existing treatments in hematological cell lines. This indicates its therapeutic potential in hematological malignancies (Liang et al., 2019).

HDAC Pathway Inhibition : The pharmacophore merging strategy combining JAK2/FLT3 inhibitors with the pan-HDAC inhibitor vorinostat has led to bispecific single molecules targeting both JAK and HDAC. This dual pathway inhibition demonstrates significant potential for further exploration in the context of various cancers (Yang et al., 2016).

JAK-STAT Signaling and Epigenetic Modifiers : The interaction between JAK signaling and epigenetic modifiers like HDACs is crucial in cancer. This compound, by targeting these pathways, can disrupt aberrant JAK activity and overcome limitations of other inhibitors, presenting new opportunities for cancer treatment (Mustafa & Krämer, 2022).

Resistance to HDAC Inhibitors : Studies have suggested that this compound can potentially overcome resistance to HDAC inhibitors in some tumors, particularly in the context of hematological malignancies and solid tumors (Liang et al., 2021).

Synergistic Effects : Research has indicated that combining JAK inhibitors like ruxolitinib with HDAC inhibitors such as resminostat can exert synergistic antitumor effects in certain cancer types, suggesting a promising therapeutic modality (Karagianni et al., 2021).

Mechanism of Action

Target of Action

Jak/hdac-IN-1 primarily targets two types of enzymes: Janus kinases (JAKs) and histone deacetylases (HDACs) . JAKs are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activities . By inhibiting JAKs, this compound disrupts the JAK-STAT signaling pathway, which plays a key role in processes such as immunity, cell division, cell death, and tumor formation . On the other hand, inhibition of HDACs leads to an increase in the acetylation of histones, resulting in a more relaxed chromatin structure that promotes gene transcription .

Biochemical Pathways

The inhibition of JAKs and HDACs by this compound affects several biochemical pathways. For instance, HDAC inhibition can lead to the suppression of NF-κB signaling and HSP90, upregulation of cell cycle regulators (p21, p53), and downregulation of antiapoptotic proteins including Bcl-2 . Furthermore, HDAC inhibitors have been reported to have a variety of direct and indirect oxidative effects on cellular DNA .

Pharmacokinetics

Like other hdac inhibitors, this compound is likely to be absorbed into the body, distributed to its target sites, metabolized, and eventually excreted .

Result of Action

The inhibition of JAKs and HDACs by this compound has several molecular and cellular effects. It can curtail the proliferation and differentiation of neoplastic cells, instigate tumor cell apoptosis, and attenuate tumor-associated angiogenesis . Furthermore, HDAC inhibitors enhance normal immune function, thereby decreasing the proliferation of malignant plasma cells and promoting autophagy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of HDAC inhibitors can be affected by factors such as toxicological side effects, tumor heterogeneity, and unexpected off-target effects . Understanding these factors is essential for developing more effective and precise therapies .

Future Directions

Biochemical Analysis

Biochemical Properties

Jak/hdac-IN-1 interacts with several enzymes and proteins within the cell. It primarily targets JAKs, a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway . This compound also inhibits HDACs, a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . The nature of these interactions involves this compound binding to the active sites of these enzymes, thereby inhibiting their activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting JAK, this compound disrupts the JAK-STAT signaling pathway, which plays a crucial role in cell growth, differentiation, and immune response . The inhibition of HDACs by this compound affects the structure of chromatin and the accessibility of transcription factors to the DNA, thereby influencing gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the active sites of JAK and HDAC, inhibiting their enzymatic activity . This inhibition disrupts the phosphorylation of STAT proteins in the JAK-STAT pathway and alters the acetylation status of histones . These changes can lead to alterations in gene expression, affecting the production of proteins involved in cell growth, survival, and differentiation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the compound’s inhibitory effects on JAK and HDAC are reversible . Over time, this compound can be metabolized and cleared from the cells, leading to the recovery of JAK and HDAC activity. The long-term effects of this compound on cellular function, such as changes in gene expression profiles or cellular metabolism, may persist even after the drug has been cleared .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Lower doses of this compound are often sufficient to inhibit JAK and HDAC activity and produce therapeutic effects . At higher doses, this compound may have toxic or adverse effects, such as liver toxicity or immune suppression .

Metabolic Pathways

This compound is involved in several metabolic pathways. By inhibiting JAK, it disrupts the JAK-STAT signaling pathway, which regulates many aspects of cellular metabolism . The inhibition of HDACs by this compound can also affect cellular metabolism, as changes in histone acetylation can alter the expression of genes involved in metabolic processes .

Subcellular Localization

This compound is found in both the cytoplasm and nucleus of cells . This allows it to inhibit HDACs, which are located in the nucleus and regulate gene expression by modifying chromatin structure . This compound can also inhibit JAK enzymes, which are located in various parts of the cell and play a role in signal transduction .

properties

IUPAC Name |

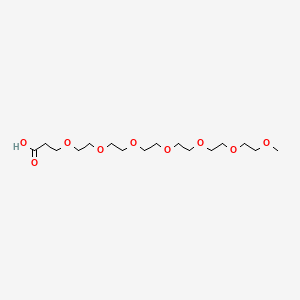

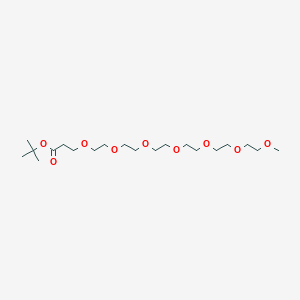

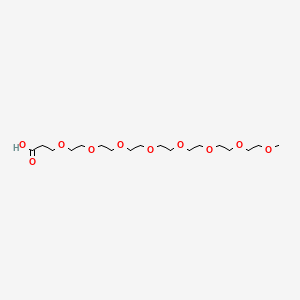

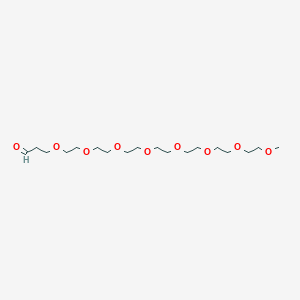

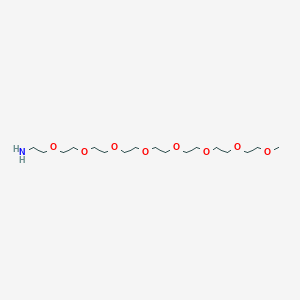

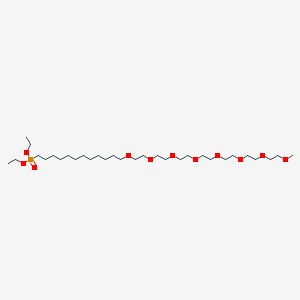

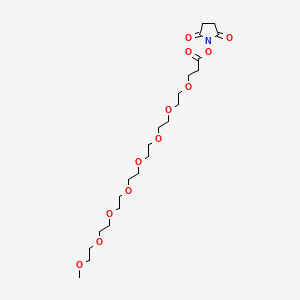

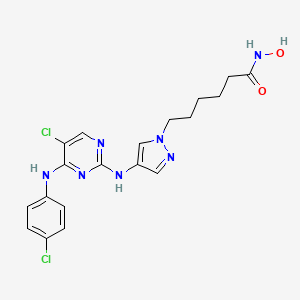

6-[4-[[5-chloro-4-(4-chloroanilino)pyrimidin-2-yl]amino]pyrazol-1-yl]-N-hydroxyhexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N7O2/c20-13-5-7-14(8-6-13)24-18-16(21)11-22-19(26-18)25-15-10-23-28(12-15)9-3-1-2-4-17(29)27-30/h5-8,10-12,30H,1-4,9H2,(H,27,29)(H2,22,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOQNLGMTJOJOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC=C2Cl)NC3=CN(N=C3)CCCCCC(=O)NO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.